![molecular formula C12H12N2O2 B13410932 (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound has a unique structure that includes a pyrrolo and benzodiazepine ring system, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one can be achieved through various synthetic routes. One common method involves the Leuckart reaction, which utilizes formic acid as a reducing agent to synthesize tetrahydro-1,4-benzodiazepin-5-ones with excellent yields and purities . Another method involves the use of isocyanide reagents in a one-pot condensation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis, which allows for efficient and scalable production. This method involves the use of aminobenzophenones as starting materials and employs a combination of S_NAr reaction and cyclocondensation to produce the desired benzodiazepine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions include various substituted benzodiazepine derivatives, which can have different pharmacological properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one involves its interaction with GABA_A receptors in the central nervous system. By enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), it produces sedative, anxiolytic, and muscle relaxant effects . The compound acts as a positive allosteric modulator of the GABA_A receptor complex, leading to increased GABA binding activity .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of various seizure disorders.
Nitrazepam: Used primarily for its hypnotic effects in the treatment of insomnia.
Uniqueness
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one is unique due to its specific pyrrolo and benzodiazepine ring system, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and applications .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
(6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1 |
Clave InChI |
CRSSNYCWXMOYOF-QMMMGPOBSA-N |
SMILES isomérico |
C1C[C@H]2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
SMILES canónico |
C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)

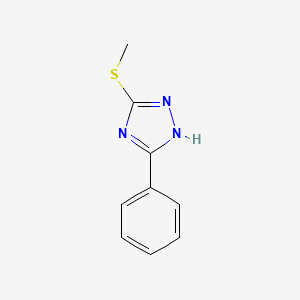
![N-[3-(Methylthio)-1-oxopropyl]glycine](/img/structure/B13410882.png)
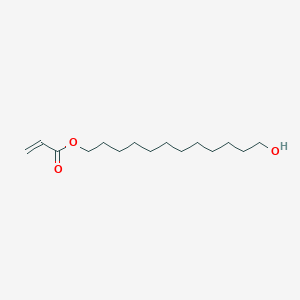
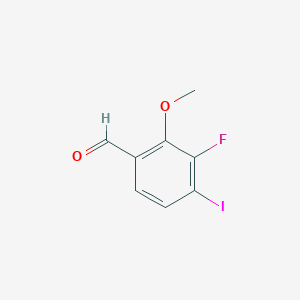
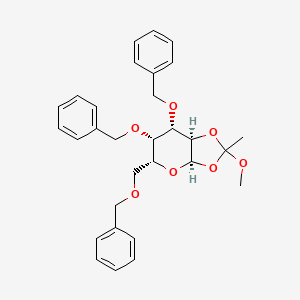

![4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one](/img/structure/B13410901.png)
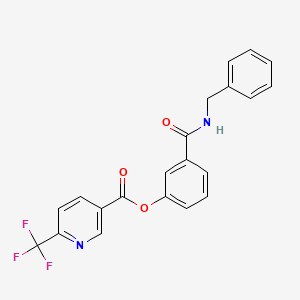
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
